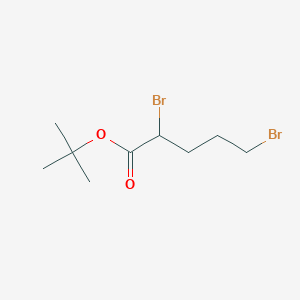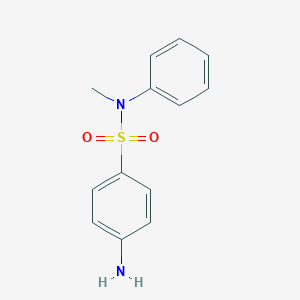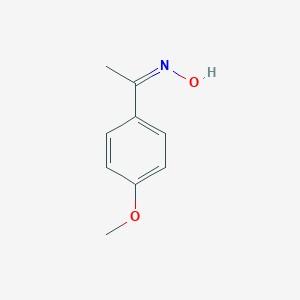
4'-Methoxyacetophenone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4'-Methoxyacetophenone oxime is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
4’-Methoxyacetophenone oxime, also known as 4-Methoxyacetophenone oxime, is a complex organic compound It’s known that oximes, in general, can react with aldehydes or ketones to form more stable compounds .
Mode of Action
It’s known that oximes, such as 4’-Methoxyacetophenone oxime, can act as nucleophiles, reacting with other compounds in a process that is essentially irreversible . This reaction forms the oxime and results in the dehydration of the adduct .
Biochemical Pathways
Oxime ethers, a class of compounds to which 4’-methoxyacetophenone oxime belongs, have been found to exhibit various biological activities, including bactericidal, fungicidal, antidepressant, anticancer, and herbicidal activities .
Result of Action
It’s known that 4’-methoxyacetophenone can undergo biocatalytic enantioselective reduction to yield (s)-1-(4-methoxyphenyl) ethanol . This suggests that 4’-Methoxyacetophenone oxime may have similar reactivity and could potentially be involved in similar reactions.
Action Environment
It’s known that the compound can form explosive mixtures with air on intense heating , suggesting that temperature and atmospheric conditions could potentially influence its stability and reactivity.
Biochemical Analysis
Biochemical Properties
4’-Methoxyacetophenone oxime plays a significant role in biochemical reactions, particularly in the formation of oximes. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with hydroxylamine, which leads to the formation of oximes through a nucleophilic addition reaction. This interaction is crucial for the compound’s role in biochemical processes, as it facilitates the conversion of ketones and aldehydes into oximes .
Cellular Effects
The effects of 4’-Methoxyacetophenone oxime on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that oximes, including 4’-Methoxyacetophenone oxime, can induce necrosis and apoptosis in different cell models, such as skeletal muscle, kidney, liver, and neural cells . These effects are mediated through the activation of specific caspases and the formation of reactive oxygen species.
Molecular Mechanism
At the molecular level, 4’-Methoxyacetophenone oxime exerts its effects through binding interactions with biomolecules. The compound acts as a nucleophile, reacting with electrophilic centers in enzymes and proteins. This interaction leads to enzyme inhibition or activation, depending on the specific target. Additionally, 4’-Methoxyacetophenone oxime can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Methoxyacetophenone oxime change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4’-Methoxyacetophenone oxime remains stable under specific conditions, but its degradation products can have different biochemical activities. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 4’-Methoxyacetophenone oxime vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme activation and enhanced cellular function. At high doses, it can cause toxic or adverse effects, including oxidative stress and cell death. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .
Metabolic Pathways
4’-Methoxyacetophenone oxime is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation. The compound can also affect metabolic flux and metabolite levels by influencing key metabolic enzymes and cofactors. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 4’-Methoxyacetophenone oxime within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these proteins. Understanding these processes is crucial for determining the compound’s bioavailability and its potential effects on different tissues .
Subcellular Localization
4’-Methoxyacetophenone oxime exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns are important for understanding how the compound exerts its effects at the cellular level and for developing targeted therapeutic strategies .
Properties
IUPAC Name |
(NE)-N-[1-(4-methoxyphenyl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7(10-11)8-3-5-9(12-2)6-4-8/h3-6,11H,1-2H3/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOHMWCSTKXDLH-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the structural significance of 4'-methoxyacetophenone oxime in chelating resins?
A1: this compound plays a crucial role as a ligand in the formation of chelating resins. [] The molecule contains an oximino group (-N=OH) and a phenolic hydroxyl group (-OH). These groups act as binding sites for metal ions, enabling the resin to capture and remove specific metals from solutions. [] The research highlights that the metal ions, including Co(II), Ni(II), and Cu(II), coordinate with the resin through the nitrogen atom of the oximino group and the oxygen atom of the phenolic hydroxyl group. []
Q2: How does the incorporation of this compound into a formaldehyde resin impact its metal-binding properties?
A2: The study demonstrates that incorporating this compound into a formaldehyde resin results in a material with enhanced metal chelating capabilities. [] The researchers synthesized two resins: one using 2-hydroxy-4-methoxyacetophenone-formaldehyde and the other using 2-hydroxy-4-methoxyacetophenone oxime-formaldehyde. [] By analyzing the metal chelates formed with Co(II), Ni(II), and Cu(II), they found a metal-to-ligand ratio of 1:2, indicating the presence of two binding sites from the ligand for each metal ion. [] This highlights the role of the oxime group and the phenolic hydroxyl group in creating a strong chelating environment within the resin matrix.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
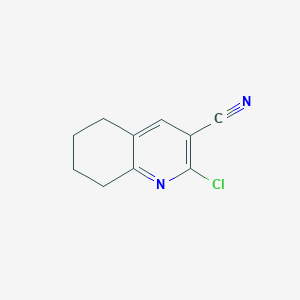

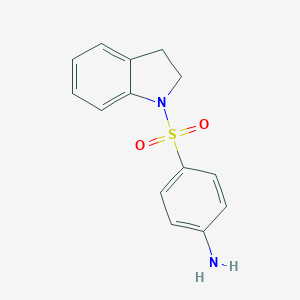
![N-[4-(2,3-DIHYDROINDOLE-1-SULFONYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B185573.png)
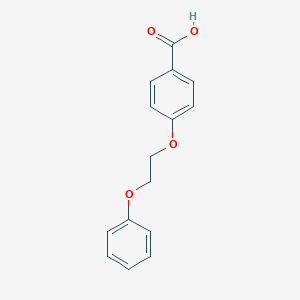
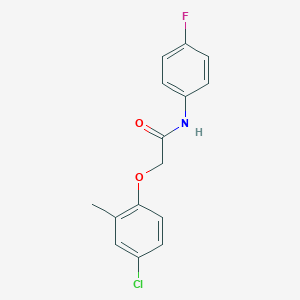

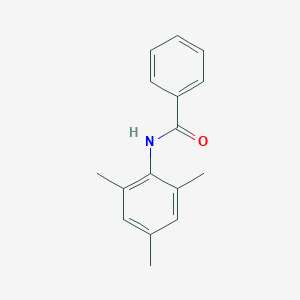
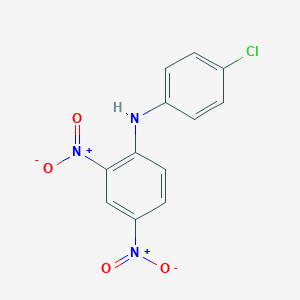
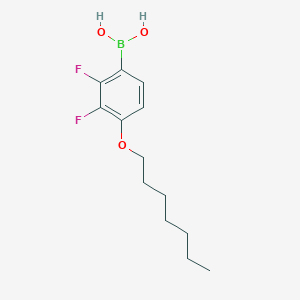

![N-[4-(AZEPANE-1-SULFONYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B185588.png)
